molecular formula C4H11NO B13411087 2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d

2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d

Cat. No.: B13411087
M. Wt: 95.17 g/mol
InChI Key: CBTVGIZVANVGBH-FXHKVZKDSA-N
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Description

2-Amino-2-methylpropanol-d6 is a deuterated form of 2-Amino-2-methylpropanol, an organic compound with the molecular formula C4H11NO. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile intermediate in various chemical reactions. The deuterated version, 2-Amino-2-methylpropanol-d6, is often used in scientific research to study reaction mechanisms and pathways due to the presence of deuterium atoms, which can be traced using spectroscopic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methylpropanol-d6 can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters. The reaction typically involves the use of a deuterium source to replace the hydrogen atoms with deuterium. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon (Pd/C) and a deuterium gas atmosphere .

Industrial Production Methods

In industrial settings, the production of 2-Amino-2-methylpropanol-d6 follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient hydrogenation and deuteration. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Amides.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanol-d6 involves its interaction with various molecular targets. The amine group can form hydrogen bonds with other molecules, facilitating reactions such as nucleophilic substitution. The presence of deuterium atoms allows researchers to trace the compound’s pathway in reactions, providing insights into reaction mechanisms and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylpropanol-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and tracing reaction pathways. This property distinguishes it from its non-deuterated counterparts and other similar compounds .

Properties

Molecular Formula

C4H11NO

Molecular Weight

95.17 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-3-deuteriooxy-2-methylpropan-2-amine

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,3D2,6D

InChI Key

CBTVGIZVANVGBH-FXHKVZKDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C([2H])([2H])O[2H])N

Canonical SMILES

CC(C)(CO)N

Origin of Product

United States

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